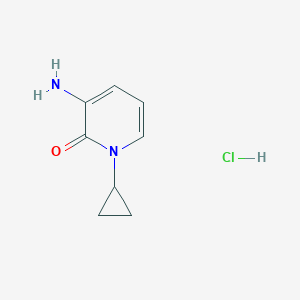![molecular formula C14H11ClO3 B2867963 3-[(4-Chlorophenyl)methyl]-2,4-dihydroxybenzaldehyde CAS No. 339020-35-8](/img/structure/B2867963.png)
3-[(4-Chlorophenyl)methyl]-2,4-dihydroxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Chlorophenyl)methyl]-2,4-dihydroxybenzaldehyde is an organic compound characterized by the presence of a chlorophenyl group attached to a benzaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)methyl]-2,4-dihydroxybenzaldehyde typically involves the reaction of 4-chlorobenzyl chloride with 2,4-dihydroxybenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-Chlorophenyl)methyl]-2,4-dihydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Acid chlorides or alkyl halides in the presence of a base for esterification or etherification.
Major Products Formed
Oxidation: 3-[(4-Chlorophenyl)methyl]-2,4-dihydroxybenzoic acid.
Reduction: 3-[(4-Chlorophenyl)methyl]-2,4-dihydroxybenzyl alcohol.
Substitution: Various esters or ethers depending on the substituents used.
Aplicaciones Científicas De Investigación
3-[(4-Chlorophenyl)methyl]-2,4-dihydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial applications.
Mecanismo De Acción
The mechanism of action of 3-[(4-Chlorophenyl)methyl]-2,4-dihydroxybenzaldehyde involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorobenzaldehyde: Lacks the hydroxyl groups present in 3-[(4-Chlorophenyl)methyl]-2,4-dihydroxybenzaldehyde.
2,4-Dihydroxybenzaldehyde: Lacks the chlorophenyl group.
3-[(4-Chlorophenyl)methyl]-2,4-dihydroxybenzoic acid: An oxidized form of the compound.
Uniqueness
This compound is unique due to the presence of both hydroxyl and aldehyde functional groups, along with a chlorophenyl moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
3-[(4-chlorophenyl)methyl]-2,4-dihydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-11-4-1-9(2-5-11)7-12-13(17)6-3-10(8-16)14(12)18/h1-6,8,17-18H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHUKTGWEOUZMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C=CC(=C2O)C=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B2867880.png)


![2-[6-(ethanesulfonyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]acetic acid](/img/structure/B2867885.png)
![3-[(2-methylphenyl)methyl]-6-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2867886.png)






![1-[4-[(1S)-1-Hydroxyethyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2867899.png)

![Methyl 2-[(1-ethyl-3-methylpyrazol-4-yl)amino]acetate](/img/structure/B2867903.png)
